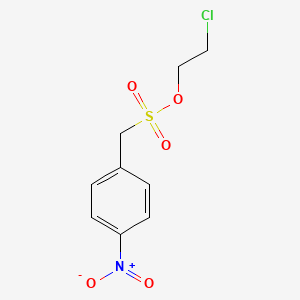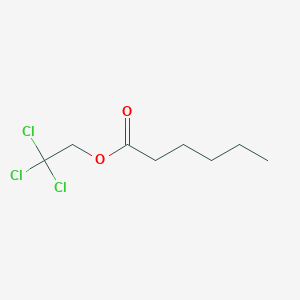![molecular formula C18H20N2O4 B14000471 1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol CAS No. 77726-08-0](/img/structure/B14000471.png)
1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with hydroxy, nitro, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with 4-phenylpiperidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
2-[(Hydroxy(4-nitrophenyl)methyl]cyclohexanone: Shares similar functional groups but differs in the core structure.
1-(2-Hydroxy-5-nitrophenyl)-3-(2-methyl-5-nitrophenyl)urea: Contains similar aromatic substitutions but with different functional groups.
Uniqueness: 1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol is unique due to its specific combination of functional groups and the piperidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77726-08-0 |
|---|---|
Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[(2-hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C18H20N2O4/c21-17-7-6-16(20(23)24)12-14(17)13-19-10-8-18(22,9-11-19)15-4-2-1-3-5-15/h1-7,12,21-22H,8-11,13H2 |
InChI Key |
RWOBIMONSFQVQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


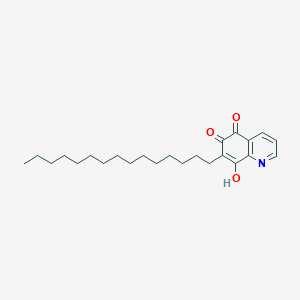
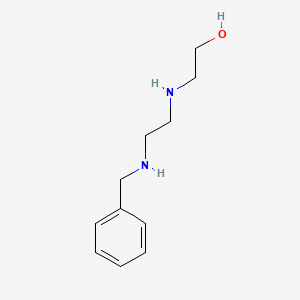
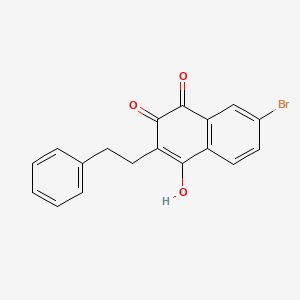
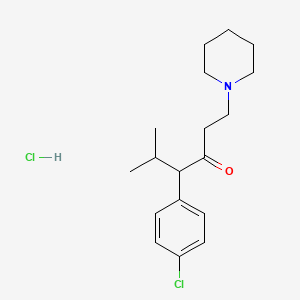
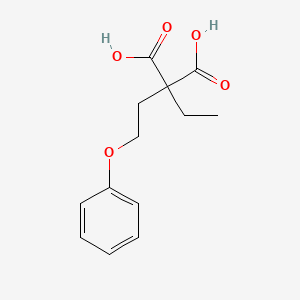
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
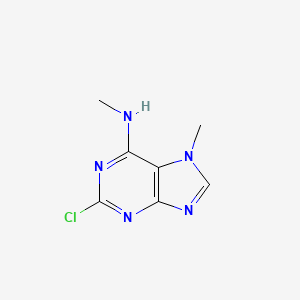
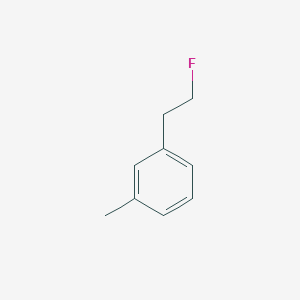
![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)

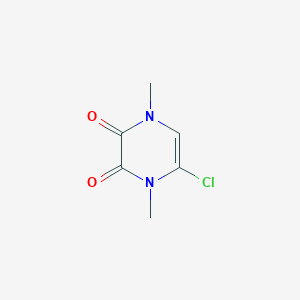
![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
